molecular formula C21H22N2O2 B2610324 3-(Morpholinomethyl)-4-(p-tolyl)quinolin-2-ol CAS No. 1376359-30-6

3-(Morpholinomethyl)-4-(p-tolyl)quinolin-2-ol

Cat. No.: B2610324
CAS No.: 1376359-30-6
M. Wt: 334.419
InChI Key: BWFZDYAKMVANHT-UHFFFAOYSA-N
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Description

3-(Morpholinomethyl)-4-(p-tolyl)quinolin-2-ol is a novel quinoline derivative intended for research use in medicinal chemistry and drug discovery. Quinoline scaffolds are fundamentally important in the development of new pharmaceutical substances, demonstrating significant therapeutic potential across a wide spectrum of biological activities . The structural integration of a morpholine ring, as seen in other research compounds like 5-(Morpholinomethyl)quinolin-8-ol, is a common strategy in drug design to optimize the physicochemical properties and bioavailability of lead molecules . Key Research Areas: Oncology Research: Quinoline derivatives are extensively investigated for their anticancer properties. Similar compounds are known to exhibit mechanisms such as topoisomerase inhibition, disruption of DNA replication, and induction of apoptosis, making them valuable probes for studying cancer cell pathways . Infectious Disease Research: The quinoline core is a privileged structure in antimalarial drug development. This compound may serve as a key intermediate for synthesizing and evaluating new agents against drug-resistant strains of Plasmodium . Chemical Biology & Probe Development: The structure of this compound, featuring a morpholine group, suggests potential utility in the design of fluorescent probes or other chemical tools for studying biological processes and enzyme functions . Handling: For research purposes only. Not for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet prior to handling.

Properties

IUPAC Name

4-(4-methylphenyl)-3-(morpholin-4-ylmethyl)-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-15-6-8-16(9-7-15)20-17-4-2-3-5-19(17)22-21(24)18(20)14-23-10-12-25-13-11-23/h2-9H,10-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFZDYAKMVANHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Morpholinomethyl)-4-(p-tolyl)quinolin-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic areas. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies concerning this compound.

Synthesis

The compound was synthesized through a series of chemical reactions that included the use of morpholine and p-tolyl groups attached to a quinoline core. The synthetic pathway typically involves the formation of the quinoline structure followed by functionalization to introduce the morpholinomethyl and p-tolyl substituents.

Anticancer Activity

The anticancer properties of this compound have been evaluated against various cancer cell lines. Studies have shown that this compound exhibits significant cytotoxic effects, particularly against breast cancer (MDA-MB-231) and prostate cancer (PC-3) cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineConcentration (µM)Viability (%)GI50 (µM)
This compoundMDA-MB-23110<4728
This compoundPC-315<5638

The growth inhibition was assessed using MTS assays, which measure cell viability after exposure to the compound for 72 hours. Notably, at a concentration of 10 µM, the viability of MDA-MB-231 cells decreased significantly, indicating strong antiproliferative activity .

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of heat shock protein 90 (Hsp90), a chaperone protein that stabilizes various oncogenic proteins. Compounds such as 3b and 4e have been shown to decrease levels of CDK-1 client proteins while stabilizing Hsp90 and Hsp70 without triggering the heat shock response (HSR) .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the quinoline structure significantly affect biological activity. For instance, the presence of electron-withdrawing groups on the aromatic rings enhances inhibitory activity against cancer cell lines. The introduction of morpholine as a substituent has been particularly beneficial in increasing solubility and bioavailability .

Case Studies

Several studies have investigated the biological activity of similar quinoline derivatives:

  • Study on Quinoline Derivatives : A series of quinolone derivatives were synthesized and tested for their growth-inhibitory potency in multiple cancer cell lines. The results indicated that certain structural modifications led to improved efficacy against MDA-MB-231 and PC-3 cells, establishing a precedent for further exploration of related compounds .
  • Comparative Analysis : In a comparative study, compounds similar to this compound were assessed for their antibacterial properties alongside their anticancer activities. This highlighted the versatility of quinoline-based compounds in targeting various biological pathways .

Scientific Research Applications

Biological Activities

1. Anticancer Potential
Research indicates that derivatives of quinoline compounds, including 3-(Morpholinomethyl)-4-(p-tolyl)quinolin-2-ol, exhibit significant anticancer properties. A study on related quinoline derivatives demonstrated that they can inhibit cancer cell proliferation effectively. For instance, compounds with structural similarities showed cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics like Paclitaxel .

2. Antimalarial Activity
Quinoline derivatives are also recognized for their antimalarial properties. The compound's structural framework allows it to interfere with the life cycle of Plasmodium falciparum, the causative agent of malaria. Studies have shown that modifications in the quinoline structure can enhance efficacy against malaria by targeting critical metabolic pathways within the parasite .

Case Studies

1. Anticancer Studies
In a study focused on quinoline derivatives, one specific analog demonstrated an IC50 value of 1.539 μM against A549 lung cancer cells, showcasing its potential as a therapeutic agent. Molecular docking studies revealed favorable interactions with the epidermal growth factor receptor (EGFR), suggesting a targeted mechanism for anticancer activity .

2. Antimalarial Efficacy
A series of quinoline derivatives were screened for their antimalarial activity against P. falciparum. The most promising compounds displayed low nanomolar potency and were effective in reducing parasitemia in mouse models, indicating their potential for further development as antimalarial agents .

Data Tables

Compound Activity Type IC50/EC50 Values Mechanism
This compoundAnticancer1.539 μM (A549)EGFR inhibition
Related Quinoline DerivativeAntimalarial<0.1 μM (P. falciparum)Inhibition of protein synthesis

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, biological activities, and physicochemical properties of 3-(Morpholinomethyl)-4-(p-tolyl)quinolin-2-ol with analogous compounds:

Compound Name Substituents (Positions) Key Activities/Applications References
This compound Morpholinomethyl (3), p-tolyl (4), OH (2) Anticancer (assumed), improved solubility
4-(6-Amidoquinolin-2-yl)morpholine (Compound B) Morpholine (4), amido (6) MCH1R antagonist (obesity-related diseases)
4-(Quinolin-4-yl)morpholine (Compound C) Morpholine (4) Antibacterial (in vitro)
4-(6-Chloro-2-pyrrolidinylquinolin-4-yl)morpholine Pyrrolidine (2), Cl (6), morpholine (4) Research applications (unspecified)
4-Methylquinolin-2-ol Methyl (4), OH (2) Baseline for SAR studies
3-Amino-6-chloro-1-methyl-4-phenylquinolin-2-ol Amino (3), Cl (6), phenyl (4) Structural analog with varied substituents
2-Phenyl-6-trifluoromethoxyquinolin-4-ol Phenyl (2), CF3O (6), OH (4) Enhanced lipophilicity, potential CNS activity

Physicochemical and Pharmacokinetic Properties

  • Solubility and Lipophilicity: The morpholine group in this compound improves aqueous solubility compared to non-polar analogs like 2-Phenyl-6-trifluoromethoxyquinolin-4-ol (logP ~3.5 predicted) .
  • pKa and Bioavailability : The hydroxyl group at position 2 (pKa ~8–10) may influence ionization under physiological conditions, whereas electron-withdrawing groups (e.g., CF3O in ) reduce basicity and alter membrane permeability.

Structure-Activity Relationship (SAR) Insights

  • Position of Morpholine: Morpholine at position 4 (Compound B, C) correlates with receptor antagonism, while morpholinomethyl at position 3 (target compound) may optimize steric compatibility with enzymatic active sites.
  • Substituent Effects: The p-tolyl group enhances hydrophobic binding compared to phenyl or CF3O substituents. Chloro (Cl) or amino (NH2) groups at position 6 or 3 (e.g., ) introduce steric or electronic effects that modulate target affinity.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-(Morpholinomethyl)-4-(p-tolyl)quinolin-2-ol?

The synthesis typically involves multi-step reactions starting from quinoline precursors. For example, a modified Gould-Jacobs reaction may be used to cyclize aniline derivatives with β-keto esters, followed by functionalization at the 3- and 4-positions. A key step includes the introduction of the morpholinomethyl group via Mannich-type reactions using morpholine, formaldehyde, and the quinolinol intermediate under reflux in ethanol or dioxane . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Q. How is the compound characterized structurally and spectroscopically?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming substitution patterns. The morpholinomethyl group appears as a singlet (~δ 3.6–3.8 ppm for N–CH2_2–O), while the p-tolyl group shows aromatic protons as a doublet (δ 7.2–7.4 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 375.18) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using SHELXL (via SHELX suite) resolves bond lengths and angles, particularly the quinoline core and substituent orientations .

Q. What preliminary biological assays are recommended to evaluate its activity?

Standard in vitro assays include:

  • Antimicrobial Testing : Disk diffusion or microbroth dilution against S. aureus and E. coli (MIC values) .
  • Cytotoxicity Screening : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} .
  • Anti-inflammatory Activity : COX-1/COX-2 inhibition assays using ELISA .

Advanced Research Questions

Q. How can tautomerism in the quinolin-2-ol moiety impact structural analysis?

The 2-hydroxyquinoline group exhibits keto-enol tautomerism, which influences hydrogen bonding and crystallographic packing. To resolve this:

  • Use low-temperature X-ray diffraction (100 K) to stabilize the dominant tautomer .
  • Compare experimental 1^1H NMR (DMSO-d6_6) with DFT-calculated chemical shifts to identify tautomeric populations .

Q. How do structural modifications at the 3- and 4-positions affect biological activity?

  • Morpholinomethyl Group (3-position) : Enhances solubility and modulates electron density, improving interactions with polar enzyme pockets (e.g., kinase ATP-binding sites) .

  • p-Tolyl Group (4-position) : Hydrophobic interactions dominate; replacing it with electron-withdrawing groups (e.g., CF3_3) may alter potency in antimicrobial assays .
    Example SAR Table :

    Substituent (R)Antimicrobial MIC (μg/mL)Cytotoxicity IC50_{50} (μM)
    p-Tolyl12.545.2
    CF3_36.328.7
    NO2_2>5012.4

Q. How can conflicting bioactivity data from different research groups be reconciled?

Discrepancies often arise from:

  • Purity Differences : HPLC purity thresholds (<95% vs. >98%) significantly affect assay reproducibility. Implement orthogonal purity checks (HPLC, elemental analysis) .
  • Assay Conditions : Variations in solvent (DMSO concentration), cell line passages, or incubation time. Standardize protocols using CLSI guidelines .

Q. What strategies mitigate low aqueous solubility in pharmacokinetic studies?

  • Co-solvent Systems : Use 10% Cremophor EL or cyclodextrin inclusion complexes .
  • Prodrug Design : Introduce phosphate esters at the 2-hydroxy group to enhance solubility, followed by enzymatic cleavage in vivo .

Q. How can computational modeling guide optimization of this compound?

  • Docking Studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .
  • QSAR Models : Train models on substituent electronic parameters (Hammett σ) to predict MIC values .

Methodological Notes

  • Crystallography : Refinement in SHELXL requires careful handling of disorder in the morpholinomethyl group; use PART and ISOR commands to stabilize thermal parameters .
  • Bioassay Design : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate statistically via ANOVA with post-hoc Tukey tests .

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